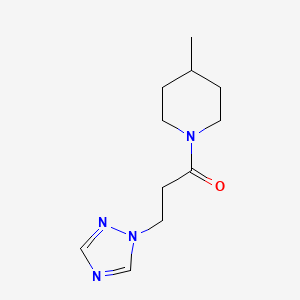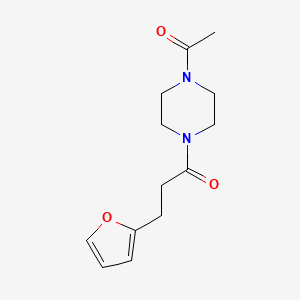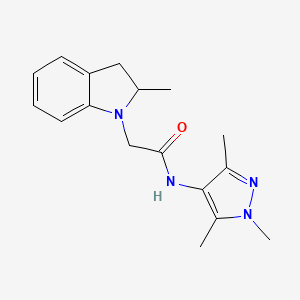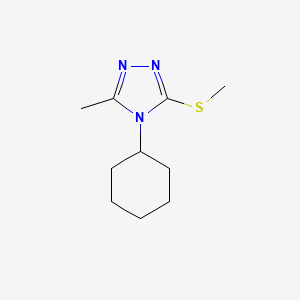![molecular formula C16H18N2O3 B7506653 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506653.png)
1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CPE or chromene-piperazine-ethanone. It is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act through multiple pathways. In cancer cells, CPE has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In neurodegenerative diseases, CPE has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. In inflammatory diseases, CPE has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects in different systems. In cancer cells, CPE has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, CPE has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function. In inflammatory cells, CPE has been shown to reduce the production of pro-inflammatory cytokines, inhibit the NF-κB pathway, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in some experiments. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
Direcciones Futuras
There are several future directions for the study of 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone. One direction is the development of more efficient synthesis methods to produce higher yields and purity of the compound. Another direction is the evaluation of its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action and identify potential targets for drug development. Finally, the safety and toxicity of 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone need to be further evaluated in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone involves the reaction of 2H-chromene-3-carboxylic acid with piperazine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with ethyl chloroacetate to yield the final product. This synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammation. In cancer research, CPE has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, CPE has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, CPE has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
Propiedades
IUPAC Name |
1-[4-(2H-chromene-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(19)17-6-8-18(9-7-17)16(20)14-10-13-4-2-3-5-15(13)21-11-14/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQAPKVQVUZENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)




![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)


![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)
![2-[(4-fluorophenoxy)methyl]-4-methyl-N-[2-(N-methylanilino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7506640.png)

